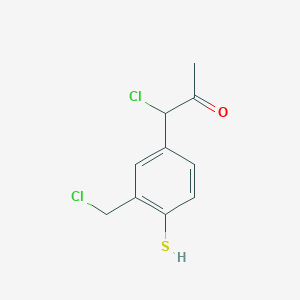
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate typically involves the esterification of 7-hydroxycoumarin with ethylglycine. The reaction is carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane . The reaction conditions are generally mild, with the temperature maintained at around 20°C for a few hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted coumarin derivatives.
Applications De Recherche Scientifique
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as carbonic anhydrase and monoamine oxidase, inhibiting their activity.
Pathways Involved: The compound modulates oxidative stress pathways, inflammatory pathways, and apoptotic pathways, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
7-Hydroxycoumarin: Shares the coumarin core structure but lacks the ethylglycinate moiety.
4-Hydroxycoumarin: Another coumarin derivative with different substitution patterns.
Esculetin (6,7-Dihydroxycoumarin): A coumarin derivative with hydroxyl groups at positions 6 and 7.
Uniqueness: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is unique due to the presence of the ethylglycinate moiety, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C13H13NO5 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
(7-hydroxy-2-oxochromen-4-yl) 2-(ethylamino)acetate |
InChI |
InChI=1S/C13H13NO5/c1-2-14-7-13(17)19-11-6-12(16)18-10-5-8(15)3-4-9(10)11/h3-6,14-15H,2,7H2,1H3 |
Clé InChI |
FHZARUSBJCDXEO-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)OC1=CC(=O)OC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


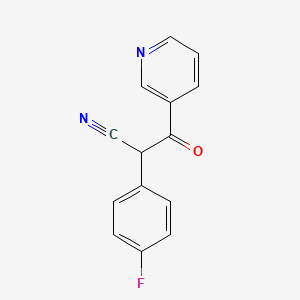


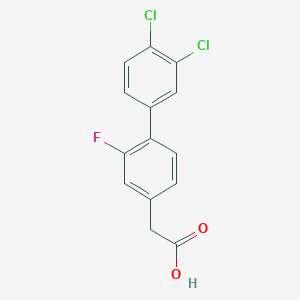
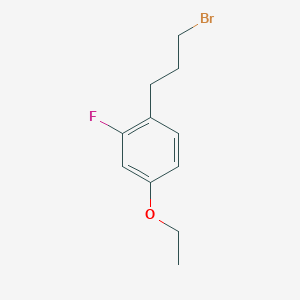


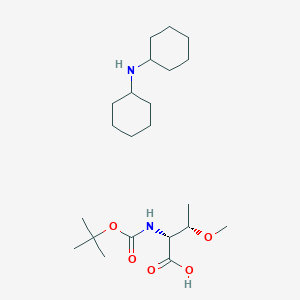

![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
